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molecular formula C12H7N5 B8662944 7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 78561-98-5

7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B8662944
M. Wt: 221.22 g/mol
InChI Key: MJDOBULESIGJCA-UHFFFAOYSA-N
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Patent
US04281000

Procedure details

A mixture of 0.10 mole of 7-(3-pyridyl)pyrazolo-[1,5-a]pyrimidine-3-carbonitrile and concentrated hydrochloric acid in acetic acid is heated at reflux temperature for 16 hours. The solvent is removed to give 7-(3-pyridyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate hydrochloride. The preceding compound is added portionwise to a chilled solution of 0.30 mole of diborane in tetrahydrofuran. After the addition the mixture is stirred for 16 hours and poured onto ice to give the product of the example.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:12]3[N:13]=[CH:14]C(C#N)=[C:11]3[N:10]=[CH:9][CH:8]=2)[CH:2]=1.[ClH:18].[C:19]([OH:22])(=[O:21])[CH3:20]>>[ClH:18].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[N:12]3[N:13]=[CH:14][C:20]([C:19]([OH:22])=[O:21])=[C:11]3[N:10]=[CH:9][CH:8]=2)[CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
N1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=CC(=CC=C1)C1=CC=NC=2N1N=CC2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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